Using volatile NDMA standards for LC-MS nitrosamine analysis yields poor recovery and underestimation of sterically hindered impurities. NDCHA (CAS 947-92-2) is the exact steric and lipophilic match for such analytes, ensuring accurate quantification in rubber (GB/T 24153) and sartan APIs. Serves as photostable control in photolysis studies and androgen receptor antagonist in vitro. Supplied certified reference material.
N-Nitrosodicyclohexylamine (NDCHA) is a bulky, sterically hindered secondary nitrosamine widely utilized as a critical analytical reference standard and specialized biochemical probe. Characterized by its dicyclohexyl framework, NDCHA exhibits a significantly higher molecular weight (210.32 g/mol) and boiling point (352.9 °C) than lower-chain aliphatic nitrosamines, making it a vital marker for semi-volatile extractables in rubber manufacturing and pharmaceutical impurity profiling[1]. Beyond its regulatory role in LC-MS/MS and GC-MS/MS calibration, NDCHA's unique steric profile dictates its distinct photochemical stability and specific anti-androgenic binding properties, distinguishing it from ubiquitous environmental nitrosamines.
Substituting NDCHA with common, low-molecular-weight nitrosamines like N-Nitrosodimethylamine (NDMA) or N-Nitrosodiethylamine (NDEA) fundamentally compromises both analytical recovery and biochemical specificity. In chromatographic impurity screening, volatile standards like NDMA fail to accurately model the matrix retention, extraction efficiency, and ionization suppression of bulky, lipophilic nitrosamines, leading to severe quantification errors in complex pharmaceutical or elastomeric matrices [1]. Furthermore, in photochemical and receptor-binding assays, the lack of steric bulk in linear analogs allows for off-target photoadditions and fails to replicate NDCHA's specific competitive inhibition at the androgen receptor, making exact compound procurement mandatory for reproducible data.
In the development of GC-MS/MS and LC-MS/MS methods for screening nitrosamine impurities in sartan pharmaceuticals and elastomers, NDCHA provides a necessary high-mass calibration point. Compared to the ubiquitous N-Nitrosodimethylamine (NDMA), which has a boiling point of approximately 153 °C and is highly volatile, NDCHA exhibits a boiling point of 352.9 °C and a significantly higher LogP (approx. 3.6) . This drastic difference means NDCHA elutes much later and resists evaporative losses during sample concentration steps, ensuring accurate recovery metrics for sterically hindered, semi-volatile impurities that NDMA completely fails to model.
| Evidence Dimension | Boiling Point and Volatility Profile |
| Target Compound Data | NDCHA: 352.9 °C (LogP ~3.6) |
| Comparator Or Baseline | NDMA: ~153 °C (LogP -0.57) |
| Quantified Difference | ~200 °C higher boiling point, preventing evaporative loss during matrix extraction. |
| Conditions | GC-MS/MS and LC-MS/MS sample preparation for pharmaceutical impurity screening. |
Procurement of NDCHA is essential to validate the recovery and detection limits of heavy, lipophilic nitrosamine impurities that would be lost or misquantified if only volatile standards like NDMA were used.
The bulky dicyclohexyl groups of NDCHA confer exceptional steric hindrance, fundamentally altering its photochemical reactivity compared to linear aliphatic nitrosamines. Under acidic conditions in the presence of olefins, N-nitrosodibutylamine (NDBA) readily undergoes photoreactions to yield 1:1 photoadducts (alpha-aminonitrosoalkanes). In stark contrast, NDCHA completely resists this photoaddition process due to the steric shielding of the N-NO moiety [1]. This resistance makes NDCHA an ideal stable baseline compound in photochemical studies where secondary adduct formation must be suppressed.
| Evidence Dimension | Photochemical Olefin Adduct Formation |
| Target Compound Data | NDCHA: No 1:1 photoadduct formation |
| Comparator Or Baseline | N-nitrosodibutylamine (NDBA): Fair yield of 1:1 photoadduct |
| Quantified Difference | Complete suppression of photoaddition in NDCHA due to steric bulk. |
| Conditions | UV photolysis in acidic medium in the presence of model olefins. |
Buyers conducting photochemical nitrosamine research must select NDCHA when a non-reactive, sterically blocked nitrosamine is required to isolate primary photolysis pathways from secondary olefin additions.
Beyond its role as an analytical standard, NDCHA demonstrates specific biological activity as an anti-androgenic agent. Assays evaluating the competitive binding of nitrosamines to the androgen receptor (AR) against 5-alpha-dihydrotestosterone reveal that NDCHA actively binds to the AR and decreases AR protein levels [1]. This specific receptor interaction is not a generalized property of all nitrosamines, making NDCHA a unique structural probe for investigating the endocrine-disrupting potential of bulky industrial impurities.
| Evidence Dimension | Androgen Receptor (AR) Competitive Inhibition |
| Target Compound Data | NDCHA: Active competitive binding against 5α-dihydrotestosterone |
| Comparator Or Baseline | Endogenous Baseline: 5-alpha-dihydrotestosterone |
| Quantified Difference | NDCHA displaces the endogenous ligand and induces a qualitative reduction in AR protein levels. |
| Conditions | In vitro competitive binding assays against 5α-dihydrotestosterone. |
Researchers investigating the endocrine toxicity of rubber extractables must procure NDCHA specifically, as simpler nitrosamines cannot replicate its AR-binding profile.
Because of its specific inclusion in standards like China's GB/T 24153 for testing rubber and elastomers, NDCHA must be procured as a certified reference material to quantify extractable nitrosamines in consumer and industrial rubber products. Its low volatility ensures accurate quantification during rigorous extraction protocols.
In the GC-MS/MS and LC-MS/MS screening of active pharmaceutical ingredients (APIs) such as sartans, NDCHA serves as a critical high-mass, late-eluting reference standard. It validates the recovery of sterically hindered impurities that would otherwise be missed if the method were only calibrated against highly volatile compounds like NDMA [1].
Due to its inability to form 1:1 photoadducts with olefins, NDCHA is utilized in photochemical research as a sterically blocked control. It allows researchers to study the primary photolytic cleavage of the N-NO bond without the confounding variables of secondary addition reactions common to linear nitrosamines [2].
NDCHA is specifically applied in toxicological screening to model the anti-androgenic effects of bulky industrial contaminants. Its ability to competitively inhibit 5-alpha-dihydrotestosterone at the androgen receptor makes it a necessary compound for in vitro endocrine disruption studies .